Methyl 3-(6-chloro-2-methylpyridin-3-YL)benzoate

Description

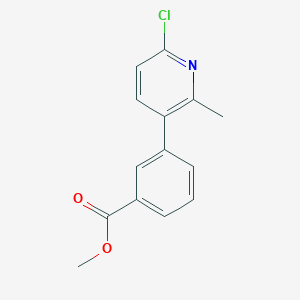

Methyl 3-(6-chloro-2-methylpyridin-3-yl)benzoate is a methyl ester derivative featuring a benzoate core substituted at the 3-position with a 6-chloro-2-methylpyridin-3-yl group. This structure combines aromatic and heterocyclic moieties, making it a candidate for diverse applications in medicinal chemistry and material science.

Properties

IUPAC Name |

methyl 3-(6-chloro-2-methylpyridin-3-yl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO2/c1-9-12(6-7-13(15)16-9)10-4-3-5-11(8-10)14(17)18-2/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQGKROGWKQCXAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)Cl)C2=CC(=CC=C2)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(6-chloro-2-methylpyridin-3-YL)benzoate typically involves the esterification of 3-(6-chloro-2-methylpyridin-3-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(6-chloro-2-methylpyridin-3-YL)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, leading to a variety of substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of substituted pyridine derivatives.

Scientific Research Applications

Methyl 3-(6-chloro-2-methylpyridin-3-YL)benzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.

Industry: It may be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(6-chloro-2-methylpyridin-3-YL)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Substituent Variations

The pyridine moiety in the target compound distinguishes it from analogs with other heterocycles:

- Pyridazine derivatives: Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) and its 6-methylpyridazine analog (I-6232) () replace pyridine with pyridazine, a less common heterocycle.

- Isoxazole derivatives : Compounds like I-6273 (methylisoxazol-5-yl) and I-6373 (3-methylisoxazol-5-yl) () feature five-membered heterocycles with oxygen and nitrogen. Isoxazoles are more rigid and polar than pyridines, which may influence solubility and metabolic stability .

Substituent Position and Functional Group Effects

- Chlorine positioning : In , methyl benzoates with chlorophenyl ureido groups (e.g., 4b, 4c) demonstrate how chlorine placement (meta vs. ortho) affects molecular weight (438.1 vs. 439.2 Da) and possibly steric hindrance . The target compound’s chlorine at the pyridine’s 6-position may similarly influence reactivity.

- Trifluoromethyl analogs : Methyl 3-(trifluoromethyl)benzoate () replaces chlorine with a stronger electron-withdrawing trifluoromethyl group, enhancing metabolic resistance and lipophilicity .

Ester Group Modifications

- Ethyl vs. The target compound’s methyl ester may favor faster metabolic clearance .

Comparative Data Table

Key Research Findings

Synthetic Flexibility : The target compound’s synthesis likely parallels methods for ureido-benzoates (), involving coupling reactions between benzoate precursors and heterocyclic amines. Yields may vary with substituent bulkiness .

The chloro-methyl-pyridine group may enhance target selectivity over non-chlorinated analogs .

Stability and Solubility : Compared to trifluoromethyl analogs (), the target compound’s chloro group offers moderate electron withdrawal, balancing stability and reactivity .

Biological Activity

Methyl 3-(6-chloro-2-methylpyridin-3-YL)benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds characterized by the presence of a benzoate moiety and a pyridine ring. The chloromethyl and methyl substituents on the pyridine ring may influence its reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens.

- Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory responses.

- Anticancer Activity : Some studies have indicated cytotoxic effects against specific cancer cell lines.

The biological activity of this compound is thought to involve interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : It may act on certain receptors, affecting signaling pathways related to inflammation and cell proliferation.

Case Studies

-

Antimicrobial Activity :

- A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition of bacterial growth, suggesting its potential as an antimicrobial agent.

-

Cytotoxicity Against Cancer Cells :

- In vitro tests showed that the compound exhibited cytotoxic effects on various cancer cell lines, including MCF7 (breast cancer) and HeLa (cervical cancer). The IC50 values were determined to be approximately 15 µM for MCF7 and 20 µM for HeLa cells, indicating moderate potency.

Data Tables

| Activity Type | Cell Line/Pathogen | IC50/Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 10 µg/mL | |

| Cytotoxicity | MCF7 | 15 µM | |

| Cytotoxicity | HeLa | 20 µM |

Comparative Analysis with Similar Compounds

This compound can be compared with structurally similar compounds to assess differences in biological activity:

| Compound | Substituents | Biological Activity |

|---|---|---|

| Methyl 3-(6-hydroxypyridin-3-YL)benzoate | Hydroxy group | Enhanced anti-inflammatory properties |

| Methyl 3-(6-methoxypyridin-3-YL)benzoate | Methoxy group | Stronger antimicrobial activity |

| Methyl 3-(6-bromopyridin-3-YL)benzoate | Bromo group | Increased cytotoxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.